molecular formula C9H9FN2O4 B15313951 2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid

2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid

Cat. No.: B15313951
M. Wt: 228.18 g/mol
InChI Key: RNFDTNUXJMFIMQ-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10FN2O4. It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid typically involves the nitration of 3-fluorophenylalanine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the amino group .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atom may influence the compound’s binding affinity to certain enzymes or receptors, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine and nitro groups in 2-Amino-3-(3-fluoro-4-nitrophenyl)propanoic acid makes it unique compared to its analogs.

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFDTNUXJMFIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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